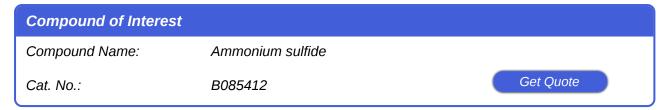


# Solubility of ammonium sulfide in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Solubility of **Ammonium Sulfide** in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **ammonium sulfide** in aqueous and organic media. Due to the inherent instability of pure **ammonium sulfide**, this document emphasizes its behavior in solution, including decomposition pathways. All available quantitative data is presented in structured tables, and a detailed experimental protocol for solubility determination is provided.

## **Executive Summary**

**Ammonium sulfide** ((NH<sub>4</sub>)<sub>2</sub>S) is a salt that is highly soluble in water and also shows solubility in certain polar organic solvents. However, its practical application and the determination of its solubility are significantly complicated by its instability. Solid **ammonium sulfide** is only stable at temperatures below -18 °C and in the absence of moisture.[1] At ambient temperatures, it readily decomposes into ammonia (NH<sub>3</sub>) and hydrogen sulfide (H<sub>2</sub>S), both of which are gases with strong, unpleasant odors. Consequently, **ammonium sulfide** is most commonly supplied and handled as an aqueous solution, typically ranging in concentration from 20% to 48% by weight. When dissolved in water, it not only dissociates but also undergoes hydrolysis, influencing the equilibrium and composition of the solution.



## **Solubility Data**

The following tables summarize the available quantitative and qualitative solubility data for **ammonium sulfide**. The scarcity of precise quantitative data, particularly at varying temperatures and in a broad range of organic solvents, is a direct consequence of the compound's instability.

Table 1: Solubility of Ammonium Sulfide in Water

Temperature (°C)	Solubility ( g/100 mL)	Notes
20	128.1[2][3]	The solution is unstable and will contain equilibrium concentrations of ammonia, hydrogen sulfide, and ammonium hydrosulfide.

Table 2: Solubility of Ammonium Sulfide in Organic Solvents

Solvent	Chemical Formula	Solubility	Notes
Ethanol	C₂H₅OH	Soluble[1][2][4][5]	Quantitative data is not readily available.
Methanol	СН₃ОН	Soluble[2]	Quantitative data is not readily available.
Liquid Ammonia	NH₃	Very Soluble[4][6]	Ammonium sulfide is stable in anhydrous liquid ammonia at low temperatures.
Acetone	C₃H <sub>6</sub> O	Soluble[7]	
Toluene	С7Н8	Insoluble	_
Benzene	СеНе	Insoluble	
Hexane	C <sub>6</sub> H <sub>14</sub>	Insoluble	_
Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Insoluble	



# Behavior in Aqueous Solution: Dissolution and Decomposition

Upon dissolution in water, **ammonium sulfide**, a strong electrolyte, dissociates into its constituent ions: two ammonium ions (NH<sub>4</sub>+) and one sulfide ion (S<sup>2-</sup>). However, the sulfide ion is a strong base and reacts with water and the ammonium ions present, leading to a complex equilibrium involving ammonia, hydrogen sulfide, and ammonium hydrosulfide (NH<sub>4</sub>HS).[2] This inherent reactivity and decomposition are critical considerations for any application involving aqueous solutions of **ammonium sulfide**.

The following diagram illustrates the primary pathways of **ammonium sulfide** in an aqueous environment.



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Dissolution and decomposition of ammonium sulfide in water.

## **Experimental Protocol for Solubility Determination**

The high volatility and reactivity of **ammonium sulfide** and its decomposition products necessitate a carefully controlled experimental setup for accurate solubility determination. The following protocol is a modified saturation method, designed to minimize the loss of volatile components.

Objective: To determine the solubility of **ammonium sulfide** in a given solvent at a specific temperature.

#### Materials:

- Ammonium sulfide (as a high-purity solid, if available, or a concentrated solution of known concentration)
- Solvent of interest
- Temperature-controlled shaker bath or reaction vessel with a jacket

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- Inert gas (e.g., Argon or Nitrogen)
- Gas-tight syringes and septa
- Filtration apparatus (e.g., syringe filters with appropriate membrane material)
- Analytical balance
- Volumetric flasks and pipettes
- Titration apparatus or other suitable analytical instrumentation (e.g., ion chromatography)

#### Procedure:

- Preparation of Saturated Solution: a. Add an excess amount of ammonium sulfide to a
  known volume or mass of the solvent in a sealable reaction vessel. b. Purge the headspace
  of the vessel with an inert gas to displace air and minimize oxidative degradation. c. Seal the
  vessel tightly. d. Place the vessel in a temperature-controlled shaker bath set to the desired
  temperature. e. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure
  equilibrium is reached. The time required should be determined empirically.
- Sample Collection and Preparation: a. Once equilibrium is assumed, cease agitation and allow the solid to settle. b. Maintain the vessel at the constant experimental temperature. c. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a prewarmed/cooled, gas-tight syringe to prevent temperature changes that could affect solubility. d. Immediately filter the collected sample through a syringe filter (of a compatible material and pore size, e.g., 0.22 μm) to remove any undissolved solid. e. Accurately weigh the filtered sample. f. Dilute the sample to a known volume in a volumetric flask. This diluted solution will be used for analysis.
- Analysis of Solute Concentration: a. The concentration of sulfide and/or ammonium in the diluted sample can be determined by a suitable analytical method. A common approach is iodometric titration for the sulfide content. b. Iodometric Titration for Sulfide: i. An aliquot of the diluted sample is added to an excess of a standardized iodine solution of known concentration. ii. The iodine oxidizes the sulfide ions. iii. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator. c.



Alternatively, ion chromatography can be used for the simultaneous determination of both ammonium and sulfide ions.

• Calculation of Solubility: a. From the concentration of the analyte determined in the diluted sample, calculate the concentration in the original, undiluted saturated solution. b. Using the density of the saturated solution (which can be determined separately), express the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

#### Safety Precautions:

- All manipulations involving ammonium sulfide must be conducted in a well-ventilated fume hood due to the release of toxic and flammable ammonia and hydrogen sulfide gases.[8]
- Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10]
- Care should be taken to avoid contact with acids, which will cause a rapid evolution of hydrogen sulfide gas.[8]
- Ammonium sulfide solutions are corrosive and can cause severe skin burns and eye damage.[11][12]

## Conclusion

Ammonium sulfide is a highly water-soluble compound, with reported solubility of 128.1 g/100 mL at 20°C. It is also soluble in polar organic solvents like ethanol, methanol, and liquid ammonia. However, its significant instability at ambient temperatures and its reactivity in aqueous solutions present considerable challenges for its handling and the precise measurement of its solubility. The provided experimental protocol outlines a methodology to determine its solubility while accounting for its chemical properties. For professionals in research and drug development, a thorough understanding of the complex equilibrium and decomposition pathways of ammonium sulfide in solution is paramount for its effective and safe application.

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